1H-pyrazole-4-sulfonyl chloride
Overview
Description
1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C3H3ClN2O2S and its molecular weight is 166.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- 1H-pyrazole-4-sulfonyl chloride has been utilized in the synthesis of diverse heterocyclic compounds. For instance, Tucker, Chenard, and Young (2015) demonstrated its use in synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting its versatility in medicinal chemistry applications (Tucker, Chenard, & Young, 2015).
- Sokolyuk et al. (2015) reported a method for synthesizing pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde, showing its effective use for multi-gram synthesis of these compounds, which are not readily available by other methods (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Catalysis and Chemical Transformations
- Moosavi-Zare et al. (2013) synthesized and characterized a new ionic liquid, 1-sulfopyridinium chloride, which proved to be an efficient catalyst for tandem Knoevenagel–Michael reactions involving 1H-pyrazol-5(4H)-one with various aldehydes (Moosavi-Zare et al., 2013).
- Zhu et al. (2013) developed a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles, demonstrating the critical steps of allenic sulfonamide formation and 1,3-sulfonyl shift in these transformations (Zhu, Lu, Sun, & Zhan, 2013).
Synthesis of Substituted Pyrazoles
- The experimental work by Diana et al. (2018) on the preparation and sulfonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole further underscores the diverse chemical reactions that this compound can undergo. They successfully prepared and sulfonylated a substituted pyrazole, contributing to the expanding library of sulfonylated aminopyrazoles (Diana et al., 2018).
Molecular Characterization and Analysis
- Povarov et al. (2017) reported on the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, synthesizing new compounds and confirming their structures through various spectroscopic techniques, including IR, UV, 1H NMR, and mass spectrometry. This study highlights the importance of this compound in developing new sulfonylated aminopyrazoles (Povarov, Lyubyashkin, Kositsyna, Suboch, Tovbis, & Поваров, 2017).
Novel Catalytic Processes
- Yang et al. (2021) developed a method for synthesizing pyrazoles via a silicotungstic acid-catalyzed cyclization of epoxides/aldehydes and sulfonyl hydrazides, showcasing an efficient and green approach to synthesizing 3,4-disubstituted 1H-pyrazoles (Yang, Xie, Cheng, Gao, Lin, Li, Cheng, & Liu, 2021).
Safety and Hazards
Future Directions
1H-pyrazole-4-sulfonyl chloride is used as a reagent in the preparation of benzoindazoles as glucocorticoid receptor modulators . This suggests potential future directions in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this compound .
Mechanism of Action
Target of Action
1H-Pyrazole-4-sulfonyl chloride is a heterocyclic compound that is part of a class of compounds known as pyrazoles . Pyrazoles are known to have multiple biological activities and are often used as the basic elements for the design of drug-like compounds . .
Mode of Action
It is known that sulfonyl chlorides, such as this compound, are synthesized from pyrazoles via sulfonation by chlorosulfonic acid . This suggests that the compound may interact with its targets through a sulfonation mechanism.
Biochemical Pathways
It is known that pyrazole derivatives can have diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that the compound may affect various biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that the compound is a white crystalline solid that is stable at room temperature and insoluble in water, but soluble in some organic solvents such as dichloromethane, ethanol, and ether . These properties may influence the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that the compound’s action, efficacy, and stability may be influenced by light, moisture, and temperature.
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. This compound can also interact with proteins through sulfonylation, leading to changes in protein function and stability. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by targeting key enzymes, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory elements. The sulfonyl chloride group in its structure is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby exerting its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of this compound can cause toxicity, affecting vital organs and leading to adverse health outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through sulfonation reactions, leading to the formation of sulfonylated metabolites. These metabolites can further participate in biochemical pathways, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and toxicity .
Properties
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFJQLRQGTKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627921 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438630-64-9 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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